molecular formula C8H10N2O3 B1391602 1-Isoxazol-3-ylpyrrolidine-3-carboxylic acid CAS No. 1086380-68-8

1-Isoxazol-3-ylpyrrolidine-3-carboxylic acid

Cat. No. B1391602
M. Wt: 182.18 g/mol
InChI Key: FRRPMDVFPPQBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Isoxazol-3-ylpyrrolidine-3-carboxylic acid” is an organic compound that is mainly used in scientific experiments. It belongs to the category of Carboxylic Acids .


Molecular Structure Analysis

The molecular formula of this compound is C8 H10 N2 O3 and its molecular weight is 182.179 .

Scientific Research Applications

  • Pyrrolidine in Synthetic Chemistry

    • Application : Pyrrolidine is used in the synthesis of various bioactive molecules. It’s a versatile scaffold for creating novel biologically active compounds .
    • Methods : The review discusses synthetic strategies used, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
    • Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of synthesized compounds .
  • Isoxazole in Synthetic Chemistry

    • Application : Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. It’s used in the synthesis of various biologically active compounds .
    • Methods : The review discusses the development of new synthetic strategies and designing of new isoxazole derivatives .
    • Results : Several marketed drugs with isoxazole nucleus belong to different categories with diverse therapeutic activities .
  • Isoxazole in Anti-inflammatory and Antiproliferative Activity

    • Application : 3,5-disubstituted isoxazoles synthesized from natural maslinic acid and oleanolic acids have been evaluated for anti-inflammatory and antiproliferative activity .
    • Methods : The compounds were synthesized and then tested against murine mammary carcinoma cell line EMT-6 and human colorectal adenocarcinoma cell line SW480 .
    • Results : The results of these tests are not specified in the source .
  • Isoxazole in Anticancer Drug Design
    • Application : Isoxazole is used in the design of anticancer drugs . This compound could be suggested as a member of a promising class of next-generation derivatives, improving even more its features against AChE .
    • Methods : The article describes an innovative method for the synthesis of isoxazoles, a biologically important heterocyclic scaffold .
    • Results : The results of these tests are not specified in the source .

properties

IUPAC Name

1-(1,2-oxazol-3-yl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c11-8(12)6-1-3-10(5-6)7-2-4-13-9-7/h2,4,6H,1,3,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRPMDVFPPQBQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C2=NOC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isoxazol-3-ylpyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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